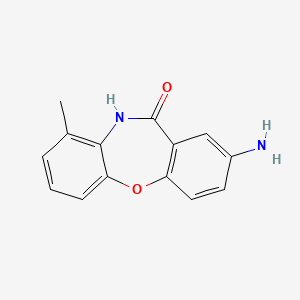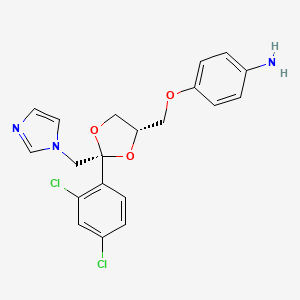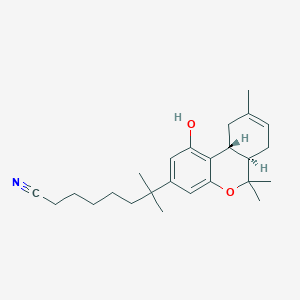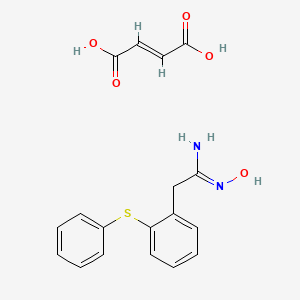
(2-(Phenylthio)phenyl)acetamidoxime maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Phenylthio)phenyl)acetamidoxime maleate is a heterocyclic organic compound with the molecular formula C18H18N2O5S and a molecular weight of 374.41 g/mol. This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, an acetamidoxime group, and a maleate salt. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidoxime maleate typically involves the reaction of (2-(phenylthio)phenyl)acetonitrile with hydroxylamine to form the corresponding amidoxime . This reaction is usually carried out in a suitable solvent such as methanol under reflux conditions. The resulting amidoxime is then reacted with maleic acid to form the maleate salt. The reaction conditions for this step include stirring the mixture at room temperature until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-(Phenylthio)phenyl)acetamidoxime maleate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group in the amidoxime can be reduced to form amines.
Substitution: The phenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Phenylthio)phenyl)acetamidoxime maleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of (2-(Phenylthio)phenyl)acetamidoxime maleate is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. The phenylthio group may interact with proteins or enzymes, while the amidoxime group may participate in redox reactions or form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Thienyl)acetamidoxime: A similar compound with a thienyl group instead of a phenylthio group.
(3-Tolyl)-2-acetamidoxime: Contains a tolyl group instead of a phenylthio group.
Uniqueness
(2-(Phenylthio)phenyl)acetamidoxime maleate is unique due to the presence of both the phenylthio and amidoxime groups, which confer distinct chemical and biological properties. The maleate salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
117596-51-7 |
|---|---|
Molecular Formula |
C18H18N2O5S |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N'-hydroxy-2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2OS.C4H4O4/c15-14(16-17)10-11-6-4-5-9-13(11)18-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9,17H,10H2,(H2,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
KSWTWEYSTAMNJU-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C/C(=N/O)/N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=NO)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


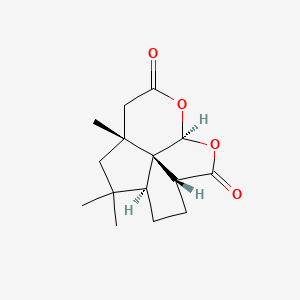
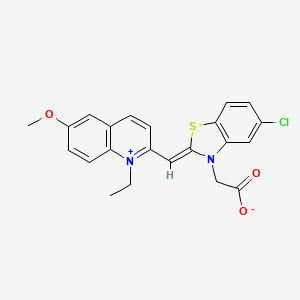
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)

